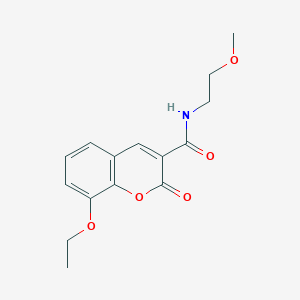

8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features an ethoxy group, a methoxyethyl group, and a carboxamide group attached to the chromene core, which may contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.

Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through a nucleophilic substitution reaction using 2-methoxyethylamine.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, 8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide serves as:

- Building Block : It is utilized in the synthesis of more complex organic molecules.

- Reagent : The compound acts as a reagent in various organic reactions, facilitating the formation of new chemical entities.

Biology

The biological applications of this compound are significant:

- Anti-inflammatory Properties : Research indicates that it may inhibit inflammatory pathways.

- Antioxidant Activity : The compound exhibits potential antioxidant effects, which can protect cells from oxidative stress.

- Antimicrobial Properties : Studies have shown effectiveness against various microbial strains.

Medicine

In medical research, this compound is investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways.

- Antiviral Effects : The compound shows promise in inhibiting viral replication.

- Neuroprotective Effects : It may protect neuronal cells from damage, indicating potential use in neurodegenerative diseases.

Industry

In industrial applications, this compound is explored for:

- Material Development : Its unique properties make it suitable for creating new polymers and dyes.

- Chemical Processes : It can be used as a precursor in the synthesis of other valuable compounds.

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of this compound:

- Anticancer Study :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.4 |

| MCF7 (Breast) | 9.8 |

| HeLa (Cervical) | 15.6 |

- Antioxidant Activity Assessment :

- In vitro assays demonstrated that the compound exhibits strong free radical scavenging activity, comparable to standard antioxidants like ascorbic acid.

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 18.5 µM |

| ABTS Scavenging | IC50 = 16.7 µM |

- Neuroprotective Effect Study :

- Research indicated that treatment with this compound reduced neuronal cell death in models of oxidative stress, highlighting its neuroprotective properties.

Wirkmechanismus

The mechanism of action of 8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:

Coumarin Derivatives: Compounds like 4-hydroxycoumarin and warfarin, which also possess a chromene core and exhibit anticoagulant properties.

Flavonoids: Natural compounds like quercetin and kaempferol, which have similar structural features and are known for their antioxidant activities.

Synthetic Chromenes: Compounds like 3-benzylidenechroman-4-one, which are studied for their potential therapeutic applications.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to other chromene derivatives.

Biologische Aktivität

8-Ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, characterized by a unique structure that includes an ethoxy group and a methoxyethyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it may serve as a lead compound for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O5, with a molecular weight of 344.36 g/mol. The compound features a chromene backbone, which is known for its diverse biological properties.

Research indicates that this compound exerts biological effects through several mechanisms:

- Antioxidant Activity : The presence of the ethoxy and methoxyethyl groups enhances the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Modulation of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and related disorders.

- Anticancer Potential : Similar compounds in the chromene class have shown promise in inhibiting cancer cell proliferation, indicating that this compound may have similar effects.

Biological Activity Data Table

Case Studies and Research Findings

Recent studies have explored the biological activity of similar chromene derivatives, providing insights into their pharmacological potential:

- Antioxidant Studies : A study demonstrated that compounds with similar structures exhibited significant antioxidant activity, reducing lipid peroxidation in cellular models. This suggests that this compound could offer protective effects against oxidative damage.

- Anticancer Activity : In vitro studies on analogs showed that certain chromene derivatives can induce apoptosis in various cancer cell lines through the activation of caspase pathways. This highlights the potential for this compound to be developed as an anticancer agent.

- Inflammation Modulation : A dissertation on related compounds indicated that some derivatives can significantly reduce pro-inflammatory markers in animal models, suggesting therapeutic applications in inflammatory diseases .

Eigenschaften

IUPAC Name |

8-ethoxy-N-(2-methoxyethyl)-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-3-20-12-6-4-5-10-9-11(15(18)21-13(10)12)14(17)16-7-8-19-2/h4-6,9H,3,7-8H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADYKRRJDZEIOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.